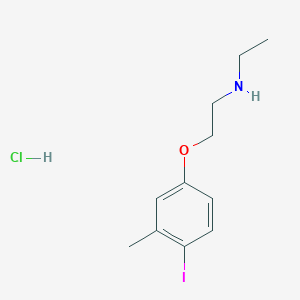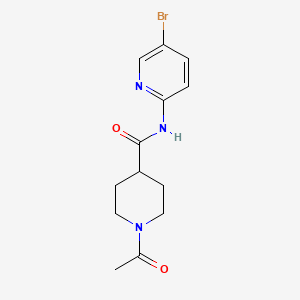![molecular formula C18H14ClNO3 B5308494 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol, also known as CLQ, is a synthetic compound that has attracted attention for its potential therapeutic applications. CLQ is a derivative of hydroxyquinoline and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol is not fully understood, but it is believed to act by inhibiting various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the replication of viruses, such as HIV and herpes simplex virus. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. This compound has also been shown to have low toxicity and is well tolerated in animal studies. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol. One area of research is the development of new synthetic methods for this compound that improve yield and purity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic applications. This compound may also be investigated for its potential use in combination therapy with other drugs. Finally, this compound may be investigated for its potential use in the treatment of other diseases, such as autoimmune diseases and cardiovascular disease.
Conclusion
In conclusion, this compound is a synthetic compound that has attracted attention for its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its anticancer, antiviral, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol involves the reaction between 5-chloro-2-hydroxy-3-methoxybenzaldehyde and 2-amino-4-phenylquinoline in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
2-[(E)-2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-17-9-12(19)8-11(18(17)22)6-7-13-10-16(21)14-4-2-3-5-15(14)20-13/h2-10,22H,1H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGDUZLCAUDCT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=CC2=CC(=O)C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/C2=CC(=O)C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)





![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)